Cas no 34213-15-5 (Ribofuranose,2,3,5-tribenzoate 1-(p-nitrobenzoate), b-D- (8CI))

Ribofuranose,2,3,5-tribenzoate 1-(p-nitrobenzoate), b-D- (8CI) Chemical and Physical Properties
Names and Identifiers
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- Ribofuranose,2,3,5-tribenzoate 1-(p-nitrobenzoate), b-D- (8CI)
- 2,3,5-TRI-O-BENZOYL-1-O-(P-NITROBENZOYL)-D-RIBOFURANOSE
- 2',3',5'-TRI-O-BENZOYL-1-O-P-NITRO-BENZOYL D-RIBOFURANOSE
- 2,3,4,6-TETRA-O-ACETYL-1-CHLORO-Β-D-MANNOSE
- 108392-15-0
- (2R,3R,4R)-2-((Benzoyloxy)methyl)-5-((4-nitrobenzoyl)oxy)tetrahydrofuran-3,4-diyl dibenzoate
- [(3R,4R,5R)-3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate
- BS-32303
- FT-0774215
- (2R,3R,4R)-2-(benzoyloxymethyl)-5-(4-nitrobenzoyloxy)tetrahydrofuran-3,4-diyl dibenzoate
- 34213-15-5
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- Inchi: InChI=1S/C33H25NO11/c35-29(21-10-4-1-5-11-21)41-20-26-27(43-30(36)22-12-6-2-7-13-22)28(44-31(37)23-14-8-3-9-15-23)33(42-26)45-32(38)24-16-18-25(19-17-24)34(39)40/h1-19,26-28,33H,20H2/t26-,27-,28-,33?/m1/s1
- InChI Key: MOXKGYOPMYGQGF-ZZXCWJHESA-N
- SMILES: O=[N+](C1C=CC(C(OC2O[C@H](COC(C3C=CC=CC=3)=O)[C@@H](OC(C3C=CC=CC=3)=O)[C@H]2OC(C2C=CC=CC=2)=O)=O)=CC=1)[O-]
Computed Properties
- Exact Mass: 611.14300
- Monoisotopic Mass: 611.14276061g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 45
- Rotatable Bond Count: 13
- Complexity: 1030
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 160Ų
- XLogP3: 7.1
Experimental Properties
- PSA: 160.25000
- LogP: 5.30790
Ribofuranose,2,3,5-tribenzoate 1-(p-nitrobenzoate), b-D- (8CI) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI48371-25g |
2,3,5-Tri-o-benzoyl-1-o-(p-nitrobenzoyl)-d-ribofuranose |
34213-15-5 | 95% | 25g |
$525.00 | 2024-04-20 | |
A2B Chem LLC | AI48371-5g |
2,3,5-Tri-o-benzoyl-1-o-(p-nitrobenzoyl)-d-ribofuranose |
34213-15-5 | 95% | 5g |
$188.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733814-5g |
(2R,3R,4R,5S)-2-((benzoyloxy)methyl)-5-((4-nitrobenzoyl)oxy)tetrahydrofuran-3,4-diyl dibenzoate |
34213-15-5 | 98% | 5g |
¥1989.00 | 2024-05-18 | |
Chemenu | CM518480-5g |
(2R,3R,4R)-2-((Benzoyloxy)methyl)-5-((4-nitrobenzoyl)oxy)tetrahydrofuran-3,4-diyl dibenzoate |
34213-15-5 | 97% | 5g |
$201 | 2023-02-17 | |
A2B Chem LLC | AI48371-1g |
2,3,5-Tri-o-benzoyl-1-o-(p-nitrobenzoyl)-d-ribofuranose |
34213-15-5 | 95% | 1g |
$75.00 | 2024-04-20 |
Ribofuranose,2,3,5-tribenzoate 1-(p-nitrobenzoate), b-D- (8CI) Related Literature
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
Additional information on Ribofuranose,2,3,5-tribenzoate 1-(p-nitrobenzoate), b-D- (8CI)
Compound CAS No: 34213-15-5 - Ribofuranose,2,3,5-Tribenzoate 1-(p-Nitrobenzoate), b-D- (8CI)
Ribofuranose,2,3,5-Tribenzoate 1-(p-Nitrobenzoate), b-D-, also known by its CAS registry number 34213-15-5, is a specialized chemical compound with significant applications in various fields of science and technology. This compound is a derivative of ribofuranose, a naturally occurring sugar alcohol that plays a crucial role in biological systems. The addition of benzoate groups at specific positions on the ribofuranose structure introduces unique chemical and physical properties that make it valuable for research and industrial applications.
The structure of this compound is characterized by the presence of three benzoate groups attached to the ribofuranose backbone at positions 2, 3, and 5, with an additional p-nitrobenzoate group at position 1 in the beta-D configuration (beta-D-Ribofuranose). The benzoate groups are ester derivatives of benzoic acid, which contribute to the compound's stability and reactivity under various conditions. The p-nitro group attached to one of the benzoate moieties introduces electron-withdrawing effects, further modulating the electronic properties of the molecule.
Recent studies have highlighted the potential of this compound in drug delivery systems due to its ability to act as a carrier for bioactive molecules. The benzoate groups can serve as anchors for attaching drugs or imaging agents, enabling targeted delivery to specific tissues or cells. Additionally, the compound's structural flexibility allows for modifications that can enhance its solubility and bioavailability in physiological environments.
In materials science, this compound has been explored as a precursor for synthesizing advanced materials such as polymers and nanoparticles. Its ability to form stable ester linkages makes it a promising candidate for creating biocompatible materials with tailored mechanical and thermal properties.
Furthermore, research into the enzymatic degradation of this compound has provided insights into its metabolic pathways in living organisms. Understanding how this compound interacts with enzymes and other biomolecules is essential for evaluating its safety and efficacy in biomedical applications.
From an analytical standpoint, the compound's structure makes it amenable to various spectroscopic techniques such as NMR and IR spectroscopy for detailed characterization. These methods are crucial for confirming the purity and structural integrity of the compound during synthesis and quality control processes.
In conclusion, Ribofuranose,2,3,5-Tribenzoate 1-(p-Nitrobenzoate), b-D-, with its unique chemical structure and versatile functional groups (CAS No: 34213-15-5), continues to be a subject of interest in both academic research and industrial development.
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